Diethyl 3,3'-thiodipropionate

Volatility Thermal Properties Processing Window

Diethyl 3,3'-thiodipropionate (CAS 673-79-0), also known as diethyl thiodipropionate or 3,3'-thiobispropionic acid diethyl ester, is a sulfur-containing diester with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol. This compound belongs to the dialkyl thiodipropionate class of secondary antioxidants and stabilizers, characterized by a central thioether (-S-) linkage bridging two propionate ester groups.

Molecular Formula C10H18O4S
Molecular Weight 234.31 g/mol
CAS No. 673-79-0
Cat. No. B1294328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,3'-thiodipropionate
CAS673-79-0
Molecular FormulaC10H18O4S
Molecular Weight234.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCSCCC(=O)OCC
InChIInChI=1S/C10H18O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3
InChIKeyVCXUFKFNLUTDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3,3'-Thiodipropionate (CAS 673-79-0): Chemical Identity and Baseline Characteristics for Procurement Evaluation


Diethyl 3,3'-thiodipropionate (CAS 673-79-0), also known as diethyl thiodipropionate or 3,3'-thiobispropionic acid diethyl ester, is a sulfur-containing diester with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . This compound belongs to the dialkyl thiodipropionate class of secondary antioxidants and stabilizers, characterized by a central thioether (-S-) linkage bridging two propionate ester groups [1]. Its physical properties include a boiling point of approximately 316.7°C at 760 mmHg, a density of approximately 1.092 g/cm³, and a flash point of approximately 141.7°C . The compound is commercially available in purities typically ranging from 95% to 98% for research and industrial applications .

Why Generic Substitution Among Dialkyl Thiodipropionates Is Scientifically Unsound for Diethyl 3,3'-Thiodipropionate Procurement


Dialkyl thiodipropionates are not functionally interchangeable despite their shared thiodipropionate core; the ester alkyl chain length governs critical performance-determining properties including volatility, solubility, migration behavior, and compatibility with polymer matrices [1]. The diethyl variant (C2 ester chains) occupies a distinct physicochemical niche between the more volatile dimethyl ester (C1) and the substantially less volatile, more lipophilic dilauryl (C12) or distearyl (C18) esters [2]. Substituting diethyl 3,3'-thiodipropionate with a longer-chain analog in applications requiring moderate volatility for processing or specific solubility parameters will result in suboptimal performance, altered migration kinetics, and potential incompatibility with the intended formulation matrix [3]. The evidence presented below quantifies these differential characteristics that preclude generic substitution.

Quantitative Differentiation of Diethyl 3,3'-Thiodipropionate (CAS 673-79-0) from Closest Analogs: A Procurement Evidence Guide


Volatility Differential: Diethyl Ester Exhibits Intermediate Boiling Point Between Dimethyl and Higher Homologs

Diethyl 3,3'-thiodipropionate exhibits a boiling point of approximately 316.7°C at 760 mmHg, which is substantially higher than the dimethyl analog (boiling point approximately 148°C at 18 mmHg, corresponding to an estimated atmospheric boiling point of ~325°C) and significantly lower than the dilauryl analog (estimated boiling point ~570°C) . This intermediate volatility positions the diethyl ester as the preferred candidate for applications requiring a balance between sufficient thermal stability during high-temperature processing and adequate mobility for effective antioxidant function, without the excessive volatility of the dimethyl ester that can lead to evaporative loss during processing or the near-negligible volatility of the dilauryl ester that limits its migration to oxidation sites in certain matrices [1].

Volatility Thermal Properties Processing Window

Molecular Weight and Density Differentiation: Diethyl Ester Occupies a Unique Position in the Homologous Series

Diethyl 3,3'-thiodipropionate has a molecular weight of 234.31 g/mol and a density of approximately 1.092 g/cm³ . In comparison, the dimethyl analog has a molecular weight of 206.26 g/mol and a density of approximately 1.198 g/cm³ at 25°C . The dilauryl analog has a molecular weight of 514.84 g/mol and a density of approximately 0.915 g/cm³ . The diethyl ester's intermediate molecular weight and density place it in a distinct formulation space: it is denser than the long-chain dilauryl ester but less dense than the compact dimethyl ester, influencing loading calculations, volume-to-mass conversions, and compatibility with specific polymer matrices where density matching is critical for homogeneous dispersion [1].

Physical Properties Formulation Compatibility Density

Refractive Index as a Quality Control Parameter: Diethyl Ester's Distinct Optical Property

Diethyl 3,3'-thiodipropionate exhibits a refractive index of approximately 1.47 . This value is measurably distinct from the dimethyl analog, which has a refractive index of n20/D 1.475 . While refractive index differences of 0.005 may appear small, they are readily quantifiable using standard laboratory refractometers and serve as a rapid, non-destructive quality control parameter for verifying product identity and purity upon receipt . The diethyl ester's lower refractive index relative to the dimethyl ester is consistent with the reduced polarizability associated with the larger alkyl substituents, providing a simple analytical checkpoint to confirm that the correct homolog has been supplied.

Quality Control Purity Assessment Refractive Index

Antioxidant Mechanism Class-Level Inference: Dialkyl Thiodipropionates Function via Hydroperoxide Decomposition and Radical Trapping

Dialkyl thiodipropionate esters, including diethyl 3,3'-thiodipropionate, function as secondary antioxidants through a dual mechanism: (1) non-radical decomposition of hydroperoxides (ROOH) into stable alcohols, preventing the initiation of new oxidative chains, and (2) free-radical chain interruption via the formation of sulfoxide intermediates [1]. Studies on the class demonstrate that these sulphoxides are capable of both interrupting the free radical chain mechanism of autoxidation and deactivating hydroperoxide [2]. This mechanistic profile distinguishes dialkyl thiodipropionates from primary phenolic antioxidants (which function primarily as hydrogen atom donors) and from phosphite antioxidants (which function as hydroperoxide decomposers via a different pathway) [3]. The sulfur atom in the thioether linkage is essential for this activity, undergoing oxidation to sulfoxide and ultimately to species capable of catalytic hydroperoxide decomposition [4].

Antioxidant Mechanism Hydroperoxide Decomposition Polymer Stabilization

Recommended Application Scenarios for Diethyl 3,3'-Thiodipropionate Based on Quantified Differential Evidence


Polymer Processing Where Moderate Volatility Balances Processing Stability and Functional Mobility

Based on its intermediate boiling point (316.7°C at 760 mmHg) relative to the more volatile dimethyl ester and the substantially less volatile dilauryl ester , diethyl 3,3'-thiodipropionate is optimally suited for polymer processing operations requiring a secondary antioxidant that remains stable during compounding and extrusion at elevated temperatures (e.g., 150-250°C) while retaining sufficient mobility to migrate to oxidation sites within the polymer matrix during service life. The diethyl ester's volatility profile minimizes evaporative loss compared to the dimethyl homolog, reducing stabilizer depletion and ensuring longer-term oxidative protection .

Formulations Requiring Specific Density Matching for Homogeneous Additive Dispersion

With a density of approximately 1.092 g/cm³ , diethyl 3,3'-thiodipropionate offers a distinct density profile compared to the dimethyl ester (1.198 g/cm³) and dilauryl ester (0.915 g/cm³) . This intermediate density is advantageous in liquid masterbatch formulations and polymer melt compounding where density matching between the additive and the resin matrix promotes uniform dispersion and prevents additive segregation during storage or processing. The density differential also influences volumetric dosing calculations in automated additive feeding systems [1].

Analytical Quality Control Using Refractive Index for Identity Verification

The refractive index of diethyl 3,3'-thiodipropionate (~1.47) is measurably distinct from that of the dimethyl homolog (n20/D 1.475) , providing a simple, rapid, and non-destructive quality control check. Procurement and quality assurance laboratories can employ refractive index measurement as a first-line verification step to confirm that the correct dialkyl thiodipropionate homolog has been received, preventing costly formulation errors arising from inadvertent substitution. This is particularly valuable in facilities handling multiple dialkyl thiodipropionates simultaneously [1].

Synergistic Antioxidant Systems Requiring a Secondary Thioester Co-Stabilizer

As a member of the dialkyl thiodipropionate class, diethyl 3,3'-thiodipropionate provides secondary antioxidant functionality through hydroperoxide decomposition and radical chain interruption . This class-level mechanism makes it suitable for synergistic combinations with primary phenolic antioxidants (e.g., hindered phenols) in polymer stabilization, where the thioester component neutralizes hydroperoxides that would otherwise consume the primary antioxidant, thereby extending the overall stabilization efficacy . The diethyl ester's specific volatility and solubility profile (inferred from its boiling point and density differentials) makes it particularly appropriate for applications where longer-chain esters would exhibit insufficient mobility or compatibility [1].

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